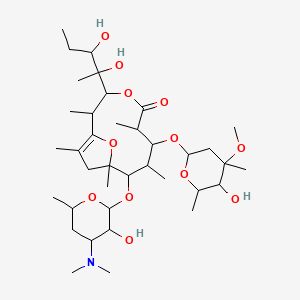

Pseudoerythromycin A enol ether

Description

Properties

IUPAC Name |

3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWBQUQCOMGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Pseudoerythromycin A Enol Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a semi-synthetic macrolide, has emerged as a significant molecule of interest, not for its antibiotic properties, but as a crucial analytical standard in the stability studies of Erythromycin A. This technical guide provides an in-depth overview of the discovery and isolation of this compound. It details the synthetic pathway from its parent compound, Erythromycin A, outlines the experimental protocols for its formation and purification, and presents its key physicochemical properties in a structured format. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known to degrade under various conditions. One of its key degradation products, formed under neutral to weakly alkaline conditions, is this compound. This compound is the result of a complex intramolecular rearrangement of the Erythromycin A molecule.[1] Unlike its precursor, this compound is devoid of antibiotic activity.[1] However, its importance lies in its role as a reference standard for monitoring the stability and degradation of Erythromycin A in pharmaceutical formulations.[1][2] This guide elucidates the discovery and the synthetic procedures for the isolation of this important analytical tool.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2R,3R,6R,8S)-7S-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10R,12-pentamethyl-9R-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-12-en-5-one | [3] |

| Synonyms | LY267108, Erythromycin EP Impurity F | [3][4] |

| CAS Number | 105882-69-7 | [1][2] |

| Molecular Formula | C37H65NO12 | [1] |

| Molecular Weight | 715.91 g/mol | [5] |

| Appearance | White solid | [1] |

| Purity | ≥98% | [1][2] |

| Melting Point | 122.2-122.5 °C | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. Slightly soluble in chloroform. | [1][6] |

| Storage | -20°C | [1] |

Synthesis and Isolation

The preparation of this compound is a semi-synthetic process that proceeds in two main stages from the parent antibiotic, Erythromycin A.

Synthetic Pathway Overview

The overall synthetic pathway involves the conversion of Erythromycin A to an intermediate, Erythromycin A enol ether (also known as 8,9-anhydroerythromycin A 6,9-hemiketal). This intermediate is then subsequently rearranged to yield this compound.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.[7]

Step 1: Synthesis of Erythromycin A enol ether

Two primary methods have been reported for the synthesis of the intermediate, Erythromycin A enol ether.

-

Method A: Acetic Acid Treatment

-

Dissolve Erythromycin A in ice-cold glacial acetic acid.

-

Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) while maintaining a low temperature.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Erythromycin A enol ether.

-

-

Method B: Pyridine and Acetic Acid Treatment

-

Prepare a 3:1 mixture of pyridine and acetic acid.

-

Dissolve Erythromycin A in this mixture and heat at 70°C for 24 hours.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Work-up the organic phase as described in Method A to yield the crude product.

-

Step 2: Synthesis of this compound

-

Dissolve the crude Erythromycin A enol ether obtained from Step 1 in methanol.

-

Add potassium carbonate to the solution.

-

Reflux the mixture with heating. The reaction progress should be monitored by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude this compound is purified by silica gel column chromatography.

-

Prepare a silica gel column packed in a suitable solvent system. A commonly used eluent is a mixture of chloroform, methanol, and aqueous ammonia.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of chloroform:methanol:aqueous ammonia (e.g., starting from 15:1:0.1 and gradually increasing the polarity).

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a white solid.

Characterization Data

The structural elucidation of this compound is typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Characteristic signals corresponding to the macrolide ring protons and the sugar moieties. |

| ¹³C NMR | Resonances confirming the carbon framework of the rearranged macrolide and the enol ether functionality. |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight (m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl, carbonyl, and ether functional groups. |

Conclusion

The discovery and isolation of this compound represent a significant advancement in the analytical chemistry of macrolide antibiotics. While devoid of therapeutic activity itself, its role as a specific degradation product of Erythromycin A makes it an indispensable tool for quality control and stability assessment in the pharmaceutical industry. The synthetic and purification protocols detailed in this guide provide a comprehensive framework for its preparation, enabling researchers and drug development professionals to reliably obtain this critical analytical standard. Further research into the degradation pathways of erythromycins and the development of even more sensitive analytical methods will continue to be an important area of investigation.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. caymanchem.com [caymanchem.com]

- 3. toku-e.com [toku-e.com]

- 4. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

- 5. Synthesis of Ring-Contracted Erythromycin A Derivatives via Microwave-Assisted Intramolecular Transesterification [mdpi.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical and physical properties of Pseudoerythromycin A enol ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a semi-synthetic macrolide and a known degradation product of Erythromycin A.[1] This degradation occurs through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] Specifically, the hydroxyl group at C6 and the ketone at C9 of erythromycin A form an internal enol ether, while the hydroxyl group at C11 attacks the lactone's carbonyl group. This process results in the contraction of the macrocycle from a 14-membered to an 11-membered ring.[1] While devoid of antibiotic activity, this compound serves as an important analytical standard in stability studies of Erythromycin A.[1] Recent research has also highlighted its potential biological activities, including the promotion of monocyte differentiation into macrophages. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and a visualization of its role in a key biological pathway.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. The data has been compiled from various sources, and discrepancies in reported values, particularly for the melting point, have been noted.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | [2] |

| Synonyms | LY267108 | [3] |

| CAS Number | 105882-69-7 | [1][4][5] |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][2][4] |

| Molecular Weight | 715.9 g/mol | [1][2] |

| Source | Semi-synthetic | [1] |

| Appearance | White solid | [1] |

| Purity | ≥98% | [1][4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 133-138 °C | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. | [1][7] |

| Storage | -20°C | [1] |

| ¹H NMR | Full assignments available in CD₃OD and CDCl₃ | [6][8][9][10] |

| ¹³C NMR | Full assignments available in CD₃OD and CDCl₃ | [6][8][9][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its use as an analytical standard and in further research. The following sections provide methodologies based on available literature.

Synthesis of this compound

The synthesis of this compound involves the treatment of Erythromycin A enol ether with a carbonate base.[1] A general procedure is outlined below, based on a patent describing a similar synthesis.[11]

Materials:

-

Erythromycin A enol ether

-

Methanol

-

Potassium carbonate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve Erythromycin A enol ether in methanol.

-

Add potassium carbonate to the solution.

-

Reflux the mixture with heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Further purify the crude product using column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative high-performance liquid chromatography (HPLC) is a suitable method. The following is an illustrative protocol based on general purification strategies for similar pharmaceutical compounds.[12]

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Kromasil Si 60 column (or equivalent)

Mobile Phase:

-

A suitable solvent system such as hexane/acetone. The optimal gradient or isocratic conditions should be determined through analytical HPLC first.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

-

Filter the sample solution to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compound using the optimized mobile phase conditions.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 215 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound. Full assignments for both ¹H and ¹³C NMR spectra have been reported in deuterated methanol (CD₃OD) and chloroform (CDCl₃).[6][8][9][10]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in the appropriate deuterated solvent (CD₃OD or CDCl₃).

Data Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and purity of this compound. The following is a general LC-MS method for the analysis of erythromycin and its degradation products.[13][14]

Instrumentation:

-

LC-MS system equipped with an electrospray ionization (ESI) source.

-

A C18 reversed-phase column (e.g., XTerra RP18) is often suitable.[14]

Mobile Phase:

-

A typical mobile phase consists of a mixture of acetonitrile, isopropanol, and an aqueous buffer such as ammonium acetate.[14] A gradient elution is commonly used to separate the components.

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample into the LC-MS system.

-

Separate the components on the C18 column.

-

Detect the eluting compounds by both UV and mass spectrometry.

-

The mass spectrometer should be operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathway

This compound has been shown to promote the differentiation of monocytes into macrophages.[3][7] This process is a critical component of the immune response and tissue homeostasis.

Monocyte to Macrophage Differentiation Pathway

The differentiation of monocytes into macrophages is a complex process regulated by various cytokines and growth factors. The primary drivers are Macrophage Colony-Stimulating Factor (M-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[15] These factors bind to their respective receptors on the monocyte surface, initiating a cascade of intracellular signaling events that ultimately lead to changes in gene expression and the development of the macrophage phenotype. Key signaling pathways involved include the MAPK/ERK pathway.[16] While the precise mechanism of how this compound promotes this differentiation is not fully elucidated, it is known to be effective at a concentration of 10 µM.[3][7]

Caption: Signaling pathway of monocyte to macrophage differentiation.

Conclusion

This compound is a chemically significant degradation product of Erythromycin A, serving as a valuable analytical standard. Its physical and chemical properties are well-documented, although some parameters like the melting point show slight variations across different sources. The provided experimental protocols, synthesized from the available literature, offer a foundation for its preparation and characterization. Furthermore, its emerging biological role in promoting monocyte to macrophage differentiation opens new avenues for research into its potential immunomodulatory effects. This technical guide provides a comprehensive resource for scientists and researchers working with this compound, facilitating its use in both analytical and biological investigations.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. [this compound (25 mg)] - CAS [105882-69-7] [store.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. asianpubs.org [asianpubs.org]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. oaepublish.com [oaepublish.com]

- 16. Frontiers | The generation, activation, and polarization of monocyte-derived macrophages in human malignancies [frontiersin.org]

Pseudoerythromycin A enol ether CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Identifier | Value | Source |

| CAS Number | 105882-69-7 | [1][2][3][4] |

| Molecular Formula | C37H65NO12 | [1][2][3][4] |

| Synonyms | LY267108 | [2] |

| Physicochemical Properties | Value | Source |

| Molecular Weight | 715.9 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |

| Storage | -20°C | [1] |

Synthesis and Formation

Pseudoerythromycin A enol ether is a semi-synthetic derivative and a known degradation product of Erythromycin A. It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions. This process involves the C6-OH group forming an internal enol ether with the C9 ketone of erythromycin, while the C11-OH group attacks the lactone's carbonyl group, resulting in the reduction of the macrocycle from a 14- to an 11-membered macrolide.[1]

A general synthetic pathway involves the following steps:

-

Treatment of Erythromycin A with ice-cold acetic acid to yield Erythromycin A enol ether.

-

Subsequent refluxing of the Erythromycin A enol ether in methanol with heating in the presence of potassium carbonate to produce this compound.[5]

Caption: Synthetic pathway of this compound.

Biological Activity and Experimental Protocols

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[2][6] One study demonstrated this effect at a concentration of 10 µM.[2]

Experimental Protocol: Monocyte Differentiation Assay

While the specific, detailed protocol from the original study by Yoshida et al. (2005) is not publicly available in its entirety, a general protocol for in-vitro differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages can be outlined as follows. This protocol is based on standard immunological methods.[7][8][9][10]

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

This compound (10 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS)

-

CD14 MicroBeads

-

MACS columns and separator

Procedure:

-

Monocyte Isolation: Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation. Further purify monocytes by positive selection using CD14 MicroBeads.

-

Cell Seeding: Seed the purified monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiation Induction:

-

Control Group: Add human M-CSF to a final concentration of 50 ng/mL.

-

Test Group: Add human M-CSF (50 ng/mL) and this compound to a final concentration of 10 µM.

-

-

Incubation: Incubate the cells for 7 days at 37°C in a 5% CO2 humidified incubator. Replace the culture medium every 2-3 days with fresh medium containing the respective treatments.

-

Macrophage Characterization: After 7 days, assess macrophage differentiation by:

-

Morphology: Observing changes in cell morphology (increased size, adherence, and spreading) using light microscopy.

-

Flow Cytometry: Staining for macrophage-specific surface markers such as CD68 and CD163.

-

Caption: Experimental workflow for monocyte to macrophage differentiation assay.

Motilin Receptor Agonism

This compound acts as a motilin receptor agonist.[11][12][13] The motilin receptor is a G protein-coupled receptor found in the gastrointestinal tract that regulates motility.[13][14][15] Erythromycin and its derivatives, including the enol ether, mimic the action of the endogenous peptide motilin.[11][12]

Experimental Protocol: Motilin Receptor Binding Assay

A detailed experimental protocol for a motilin receptor binding assay is not available in the public domain. However, a general radioligand binding assay protocol to determine the affinity of a compound for the motilin receptor would typically involve the following steps.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human motilin receptor.

-

Radiolabeled motilin (e.g., [125I]-motilin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled motilin, and varying concentrations of this compound in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled motilin).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound to determine the inhibition constant (Ki), which reflects the affinity of the compound for the motilin receptor.

Analytical Methods

This compound is often used as an analytical standard for the stability studies of Erythromycin A.[1][4] Its presence as a degradation product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a key derivative and degradation product of Erythromycin A with notable biological activities. Its role as a motilin receptor agonist and its ability to influence monocyte differentiation make it a compound of interest for researchers in gastroenterology and immunology. The provided information on its synthesis, biological activities, and analytical relevance serves as a foundational guide for professionals in drug development and scientific research. Further investigation into its specific mechanisms of action and detailed in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scbt.com [scbt.com]

- 5. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

- 6. Macrolides with promotive activity of monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to generate human monocyte-derived macrophages in the absence of exogenous proteases and protease inhibitors to study proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Structural basis for motilin and erythromycin recognition by motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation Mechanism of Pseudoerythromycin A Enol Ether from Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic environments. While its degradation under acidic conditions has been extensively studied, the formation of Pseudoerythromycin A enol ether represents a distinct transformation pathway that occurs under neutral to weakly alkaline conditions. This technical guide provides an in-depth exploration of the formation mechanism of this compound from erythromycin. It details the intricate intramolecular rearrangement, summarizes key quantitative data, provides illustrative diagrams of the chemical pathways, and outlines relevant experimental protocols.

Introduction

Erythromycin A's therapeutic efficacy is often compromised by its chemical instability. Under acidic conditions, such as those found in the stomach, it rapidly degrades into inactive forms like anhydroerythromycin A.[1][2][3][4] However, a different and equally significant transformation occurs in neutral to slightly alkaline aqueous solutions, leading to the formation of this compound.[1][5] This process is not a simple degradation but a complex intramolecular rearrangement resulting in a contracted macrolide ring.[5] Understanding this mechanism is crucial for the development of stable erythromycin formulations and for the synthesis of related novel macrolide structures.

The Formation Mechanism: A Step-by-Step Analysis

The conversion of Erythromycin A to this compound is a sophisticated intramolecular process that involves two key stages: the formation of an enol ether intermediate and a subsequent translactonization leading to ring contraction.

Stage 1: Formation of Erythromycin A Enol Ether

Under neutral to weakly alkaline conditions, the process is initiated by the formation of an internal enol ether. This involves the hydroxyl group at the C6 position of the aglycone ring attacking the C9 ketone.[5] This reaction is distinct from the acid-catalyzed degradation pathway.

Stage 2: Translactonization and Ring Contraction

Following the formation of the enol ether, a more profound structural change occurs. The hydroxyl group at the C11 position attacks the carbonyl group of the lactone at C1.[5] This nucleophilic attack results in the cleavage of the original 14-membered lactone ring and the formation of a new, more stable 11-membered lactone ring.[5] This translactonization is the defining step in the formation of the "pseudo" structure.

The overall transformation can be summarized as a complex internal rearrangement where the initial 14-membered macrolide ring of erythromycin is converted into a more compact 11-membered ring structure.[5]

Chemical Structures and Properties

A clear understanding of the key molecules involved is essential. The table below summarizes their physical and chemical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Erythromycin A | C37H67NO13 | 733.9 | White crystalline powder | 114-07-8 |

| Erythromycin A Enol Ether | C37H65NO12 | 715.9 | White solid | 33396-29-1[6] |

| This compound | C37H65NO12 | 715.9 | White solid[1] | 105882-69-7[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of these compounds. The following table presents key spectroscopic data for this compound.

| Spectroscopic Data for this compound | |

| Molecular Formula | C37H65NO12[1] |

| Molecular Weight | 715.9 g/mol [1][7] |

| Monoisotopic Mass | 715.45067651 Da[7] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1] |

| Storage | -20°C[1] |

| Purity | >98%[1] |

Visualizing the Transformation

The following diagrams, generated using Graphviz, illustrate the reaction pathway and a general experimental workflow.

Caption: Reaction pathway from Erythromycin A.

Caption: General experimental workflow for synthesis.

Experimental Protocols

While detailed kinetic studies on the direct conversion of erythromycin to its pseudo enol ether derivative under neutral to alkaline conditions are not extensively reported, a synthetic route from the intermediate, erythromycin A enol ether, has been described.[5]

Objective: To synthesize this compound from Erythromycin A enol ether.

Materials:

-

Erythromycin A enol ether

-

Potassium carbonate (or other suitable carbonate)

-

Methanol (or other suitable solvent)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Dissolution: Dissolve Erythromycin A enol ether in a suitable solvent such as methanol.

-

Reaction Initiation: Add a carbonate, for instance, potassium carbonate, to the solution. The carbonate acts as a base to facilitate the intramolecular rearrangement.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. The optimal temperature and reaction time need to be determined empirically, but refluxing in methanol is a common practice.

-

Monitoring the Reaction: The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the crude product is isolated. This may involve filtration to remove the carbonate, followed by evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

The formation of this compound from erythromycin is a fascinating and complex intramolecular rearrangement that occurs under neutral to weakly alkaline conditions. This transformation, involving the formation of an enol ether intermediate followed by a translactonization and ring contraction, highlights the rich chemistry of macrolide antibiotics. A thorough understanding of this mechanism is paramount for the rational design of more stable and effective erythromycin derivatives and for the synthesis of novel macrolide-based therapeutic agents. Further research focusing on the kinetics and optimization of this reaction will be invaluable to the fields of medicinal chemistry and drug development.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Erythromycin A enol ether | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance of Pseudoerythromycin A Enol Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a well-documented degradation product of the macrolide antibiotic Erythromycin A, has long been considered biologically inert in terms of antimicrobial activity.[1][2][3][4][5] However, emerging research has unveiled specific and significant biological effects, indicating a potential for this compound beyond its use as a mere analytical standard. This technical guide provides a comprehensive overview of the known biological significance of this compound, detailing its effects on monocyte differentiation and gastrointestinal motility. It includes a summary of quantitative data, detailed experimental methodologies derived from published literature, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (also known as LY267108) is a semi-synthetic macrolide formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1][3] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, followed by a translactonization where the C11-hydroxyl group attacks the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] While devoid of the antibacterial properties characteristic of its parent compound, this compound exhibits distinct biological activities that are of growing interest to the scientific community.[2][4] This guide will explore these activities in detail.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 105882-69-7 | [1] |

| Molecular Formula | C37H65NO12 | [1] |

| Molecular Weight | 715.9 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |

| Storage | -20°C | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated two primary biological activities of note: the promotion of monocyte differentiation and the modulation of lower esophageal sphincter (LES) pressure.

Immunomodulatory Effects: Promotion of Monocyte Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[4] This immunomodulatory effect is significant as macrophages play a crucial role in both innate and adaptive immunity, as well as in tissue homeostasis and repair. The quantitative data available for this activity is summarized in Table 2.

| Biological Effect | Cell Line/Model | Concentration | Observed Effect | Reference |

| Promotion of monocyte to macrophage differentiation | Human monocytoid cell line | 10 µM | Promotes differentiation | [4] |

Gastrointestinal Effects: Increase in Lower Esophageal Sphincter (LES) Pressure

In preclinical studies, this compound has been observed to increase the pressure of the lower esophageal sphincter in feline models.[2] This effect is noteworthy for its potential therapeutic implications in conditions such as gastroesophageal reflux disease (GERD). A summary of the qualitative findings is presented in Table 3.

| Biological Effect | Animal Model | Key Findings | Reference |

| Increased Lower Esophageal Sphincter (LES) Pressure | Cat | - Increased basal LES pressure.- Did not alter LES relaxation in response to a swallow.- Increased LES pressure in animals with experimentally lowered basal LES pressure. | [2] |

Proposed Mechanisms of Action

While the precise signaling pathways for this compound are not fully elucidated, inferences can be drawn from the known mechanisms of erythromycin and its analogues.

Monocyte to Macrophage Differentiation

The immunomodulatory effects of macrolides are thought to be mediated, in part, through the MAPK-NF-κB signaling pathway. It is plausible that this compound influences this pathway, leading to the observed promotion of monocyte differentiation. A proposed logical workflow for investigating this effect is depicted below.

References

- 1. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of LY267108, an erythromycin analogue derivative, on lower esophageal sphincter function in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of erythromycin on human esophageal motility is mediated by serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythromycin promotes monocyte to macrophage differentiation. | Semantic Scholar [semanticscholar.org]

- 5. Developmental characteristics of the lower esophageal sphincter in the kitten - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Pseudoerythromycin A Enol Ether

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercially available Pseudoerythromycin A enol ether, including its synthesis, biological activities, and associated signaling pathways.

Commercial Availability

This compound (CAS No. 105882-69-7) is available from several commercial suppliers as a research chemical. It is primarily used as an analytical standard for erythromycin A stability studies and for research into its biological effects.[1][2] The table below summarizes key information from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Additional Notes |

| Clearsynth | CS-T-60670 | Not specified | Inquire | Inquire | Provided with a Certificate of Analysis. |

| Santa Cruz Biotechnology | sc-214631 | ≥98% | Inquire | Inquire | Analytical standard.[2] |

| USP | 1A08380 | Not specified | 25 mg | $1,250.00 | Pharmaceutical Analytical Impurity. |

| TOKU-E | P057 | High Purity | 5 mg | $492.50 | EvoPure grade.[3] |

| Cayman Chemical | 15508 | ≥98% | 1 mg, 5 mg | $148.00 (1mg), $442.00 (5mg) | |

| Invivochem | V3498 | ≥98% | 5 mg, 10 mg, 50 mg | Inquire | |

| Bioaustralis | BIA-P1349 | >98% | 1 mg, 5 mg | Inquire | [1] |

| ChemScene | CS-0043200 | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg | Inquire |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

This compound is a semi-synthetic macrolide, prepared from Erythromycin A. The synthesis is a two-step process involving the formation of an enol ether followed by a translactonization reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of Erythromycin A 6,9-enol ether

-

Dissolve Erythromycin A in glacial acetic acid.

-

Stir the solution at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Erythromycin A 6,9-enol ether.

-

The crude product can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified Erythromycin A 6,9-enol ether in methanol.

-

Add potassium carbonate to the solution.

-

Reflux the mixture with heating. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by silica gel column chromatography to yield this compound.

Biological Activities and Experimental Protocols

This compound exhibits distinct biological activities, including the promotion of monocyte to macrophage differentiation and agonism at the motilin receptor, leading to effects on gastrointestinal motility.

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages.[4]

Experimental Protocol: In Vitro Monocyte Differentiation Assay

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence. Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and M-CSF.

-

Treatment: Treat the cultured monocytes with this compound at a concentration of 10 µM.[4][5] A vehicle control (e.g., DMSO) should be run in parallel.

-

Differentiation Assessment: After a suitable incubation period (e.g., 7 days), assess macrophage differentiation. This can be done by:

-

Morphological Analysis: Observing changes in cell morphology, such as increased size and adherence, using light microscopy.

-

Flow Cytometry: Staining the cells with fluorescently labeled antibodies against macrophage-specific surface markers (e.g., CD68, CD80, CD86, CD163) and analyzing the cell populations using a flow cytometer.

-

Functional Assays: Evaluating the phagocytic activity of the differentiated cells using commercially available phagocytosis assay kits.

-

Motilin Receptor Agonism and Effect on Lower Esophageal Sphincter

This compound acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) that regulates gastrointestinal motility.[6][7][8] This activity can lead to an increase in lower esophageal sphincter (LES) pressure.

Experimental Protocol: Measurement of Lower Esophageal Sphincter Pressure (In Vivo Model)

This protocol is adapted from general procedures for measuring LES pressure in animal models such as cats or dogs.

-

Animal Preparation: Anesthetize the animal according to approved institutional animal care and use committee protocols.

-

Manometry Catheter Placement: Pass a water-perfused manometry catheter with multiple recording orifices through the esophagus and into the stomach.

-

Baseline Measurement: Slowly withdraw the catheter across the gastroesophageal junction to record baseline LES pressure.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Post-treatment Measurement: Continuously record the LES pressure after drug administration to determine the effect of the compound.

-

Data Analysis: Analyze the manometric tracings to quantify the change in LES pressure from baseline.

Signaling Pathways

Motilin Receptor Signaling

The binding of this compound to the motilin receptor initiates a downstream signaling cascade primarily through Gq and G13 proteins.[9]

Caption: Motilin Receptor Signaling Pathway.

Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 protein activates the RhoA/Rho-kinase pathway. Together, these events lead to smooth muscle contraction.[9]

Monocyte Differentiation Signaling

The precise signaling pathway by which this compound promotes monocyte to macrophage differentiation is not yet fully elucidated. Further research is required to identify the specific receptors and downstream signaling molecules involved in this process.

Caption: Experimental Workflow for Monocyte Differentiation.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. scbt.com [scbt.com]

- 3. toku-e.com [toku-e.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. reprocell.com [reprocell.com]

- 7. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for motilin and erythromycin recognition by motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Navigating the Safe Handling of Pseudoerythromycin A Enol Ether: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for Pseudoerythromycin A enol ether is paramount to ensure a safe laboratory environment and maintain the integrity of experimental data. This technical guide provides an in-depth overview of the known safety data, handling procedures, and emergency protocols for this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 105882-69-7 | [2] |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [2] |

| Molecular Weight | 715.91 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Slightly soluble in methanol and chloroform. | [2] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risk.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the general workflow for the safe handling of this compound.

References

Pseudoerythromycin A Enol Ether: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of the macrolide antibiotic Erythromycin A. Formed under neutral to weakly alkaline conditions, it represents a structural rearrangement of the parent molecule. While devoid of notable antibiotic activity, its study is crucial for understanding the stability and degradation pathways of erythromycin-based therapeutics.[1][2] Furthermore, emerging research has indicated specific biological activities of this compound, suggesting potential pharmacological relevance beyond its role as a degradation product.

This technical guide provides a comprehensive review of the current state of research on this compound, consolidating available data on its physicochemical properties, synthesis, and biological effects. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a white solid with good solubility in ethanol, methanol, DMF, and DMSO.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105882-69-7 | [1][2][3][4][5] |

| Molecular Formula | C37H65NO12 | [1][2][3][4][5] |

| Molecular Weight | 715.9 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Purity | >98% | [1] |

| Storage | -20°C | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Good water solubility. | [1] |

Synthesis and Formation

This compound is formed from Erythromycin A through a complex internal rearrangement in neutral to weakly alkaline environments.[1][2] The synthetic route involves the initial conversion of Erythromycin A to its enol ether, which then undergoes a reaction with a carbonate to yield this compound.[1][2]

Experimental Workflow for Synthesis

Biological Activity and Mechanism of Action

Despite lacking antibiotic properties, this compound exhibits distinct biological activities.

Effect on Lower Esophageal Sphincter (LES)

Studies in feline models have demonstrated that this compound increases the pressure of the lower esophageal sphincter.[6] This effect is thought to be mediated through a motilin-like agonist activity, similar to its parent compound, erythromycin.[7][8] Erythromycin and its derivatives are known to bind to the motilin receptor, stimulating gastrointestinal motility.[8][9][10]

The binding of this compound to the motilin receptor on smooth muscle cells of the LES is hypothesized to initiate a signaling cascade leading to muscle contraction. This is a putative pathway based on the known mechanism of motilin agonists.

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[4] This suggests a potential role in modulating immune responses. The precise mechanism and signaling pathway for this effect have not been elucidated for this compound. However, the general process of monocyte-to-macrophage differentiation involves a complex interplay of transcription factors and cell surface marker expression.

A typical in vitro protocol to assess the effect of a compound on monocyte-to-macrophage differentiation is outlined below.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data regarding the biological activity of this compound. The table below summarizes the available information.

| Biological Effect | System | Concentration / Dose | Result | Reference |

| Lower Esophageal Sphincter Pressure | Anesthetized Cats | Not Specified | Increase in LES pressure | [6] |

| Monocyte to Macrophage Differentiation | In vitro (Human) | 10 µM | Promotes differentiation | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in the literature. The following sections provide generalized methodologies based on standard laboratory practices for similar compounds.

General Protocol for In Vitro Monocyte to Macrophage Differentiation

This protocol outlines a general procedure for inducing the differentiation of human peripheral blood monocytes into macrophages and can be adapted to test the effects of compounds like this compound.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Isolation: Plate PBMCs in a culture flask and allow monocytes to adhere for 1-2 hours at 37°C. Wash away non-adherent cells.

-

Cell Culture and Treatment: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF. Add this compound to the desired final concentration (e.g., 10 µM).

-

Incubation: Incubate the cells for 6-7 days, with a media change on day 3 or 4.

-

Assessment of Differentiation: Analyze the cells for macrophage-specific markers (e.g., CD68, CD163) by flow cytometry or immunofluorescence, and observe for morphological changes characteristic of macrophages (increased size, granularity, and adherence).

Conclusion and Future Directions

This compound, while primarily known as a degradation product of Erythromycin A, possesses distinct biological activities that warrant further investigation. Its ability to increase lower esophageal sphincter pressure and promote monocyte-to-macrophage differentiation suggests potential therapeutic applications. However, the current body of research is limited. Future studies should focus on:

-

Elucidating the precise signaling pathways involved in its biological effects.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies.

-

Performing comprehensive spectroscopic analysis to provide a complete dataset for analytical reference.

-

Developing and publishing detailed, reproducible protocols for its synthesis and biological assays.

A deeper understanding of this compound will not only be valuable for the development of more stable erythromycin-based drugs but may also unveil novel therapeutic opportunities.

References

- 1. longdom.org [longdom.org]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Effects of LY267108, an erythromycin analogue derivative, on lower esophageal sphincter function in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Pseudoerythromycin A Enol Ether: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the semi-synthesis of Pseudoerythromycin A enol ether, a significant derivative of Erythromycin A. This compound is valuable as an analytical standard in stability studies of erythromycin and as a scaffold for the development of novel macrolide antibiotics with modified biological activities. The synthesis is a two-step process commencing with the acid-catalyzed formation of Erythromycin A enol ether, followed by a base-induced translactonization to yield the target compound. This document outlines the reaction conditions, purification methods, and analytical characterization, supported by a summary of quantitative data and a visual workflow diagram.

Introduction

Erythromycin A is a widely used macrolide antibiotic; however, its instability in acidic conditions and the emergence of bacterial resistance have necessitated the development of semi-synthetic derivatives. This compound is a key derivative formed through a translactonization rearrangement of Erythromycin A enol ether. This process results in a structural modification of the macrolide ring, which can lead to altered biological properties. Understanding the synthesis of this derivative is crucial for the exploration of new antibiotic candidates and for analytical purposes in drug stability testing. This protocol details a reliable method for the preparation of this compound from Erythromycin A.

Data Presentation

| Parameter | Step 1: Erythromycin A Enol Ether Formation | Step 2: this compound Formation |

| Starting Material | Erythromycin A | Erythromycin A enol ether |

| Reagents | Acetic Acid | Potassium Carbonate, Methanol |

| Solvent | Acetic Acid | Methanol |

| Temperature | Ice-cold (approx. 0-5 °C) | Reflux |

| Reaction Time | Not Specified in available literature | Not Specified in available literature |

| Product | Erythromycin A enol ether | This compound |

| Yield | Not Specified in available literature | Not Specified in available literature |

| Molecular Formula | C37H65NO12 | C37H65NO12 |

| Molecular Weight | 715.9 g/mol | 715.9 g/mol |

| Appearance | White solid | White powder[1] |

| Purity | >98% (Commercially available standard) | >98% (Commercially available standard)[2] |

| Melting Point | Not Specified | 116-118 °C[1] |

Experimental Protocols

Materials and Equipment

-

Erythromycin A

-

Glacial Acetic Acid

-

Potassium Carbonate (anhydrous)

-

Methanol (anhydrous)

-

Dichloromethane

-

Sodium Sulfate (anhydrous)

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and developing chamber

Step 1: Synthesis of Erythromycin A Enol Ether

The synthesis of the intermediate, Erythromycin A enol ether, is achieved through an acid-catalyzed intramolecular reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve Erythromycin A in ice-cold glacial acetic acid. The flask should be kept in an ice bath to maintain the low temperature.

-

Reaction Execution: Stir the solution vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized and extracted with a suitable organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude Erythromycin A enol ether. Further purification can be achieved by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

The final product is obtained via a base-catalyzed translactonization of the Erythromycin A enol ether intermediate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Erythromycin A enol ether obtained from Step 1 in anhydrous methanol.

-

Reaction Execution: Add anhydrous potassium carbonate to the solution. Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography. A typical mobile phase for purification is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 15:1:0.1 v/v/v).[1]

-

Characterization: The purified this compound is obtained as a white powder.[1] Characterization can be performed using techniques such as Infrared (IR) spectroscopy and melting point determination. The reported melting point is 116-118 °C.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Note: Quantification of Pseudoerythromycin A Enol Ether using a Validated HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pseudoerythromycin A enol ether, a significant degradation product of Erythromycin A. Erythromycin A is a macrolide antibiotic that is susceptible to degradation, particularly in acidic and alkaline conditions, leading to the formation of various impurities that can affect its efficacy and safety.[1] this compound is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[2] As an inactive byproduct, its monitoring is crucial for the quality control of Erythromycin A drug substances and products. This protocol provides a validated HPLC method using this compound as a reference standard, ensuring reliable impurity profiling.

Principle

This method employs reverse-phase chromatography to separate Erythromycin A from its related impurities, including this compound. The separation is achieved on a C18 stationary phase with a gradient elution system composed of a phosphate buffer and an organic modifier (acetonitrile). The column temperature is elevated to improve peak shape and resolution. Detection is performed using an ultraviolet (UV) detector at 215 nm, where erythromycin and its related compounds exhibit adequate absorbance.[3][4][5] Quantification is based on the external standard method, where the peak area of this compound in a sample is compared to the peak area of a certified reference standard of known concentration.

Materials and Reagents

-

Reference Standard: this compound analytical standard (≥95% purity).[6] Store at -20°C.[2][7][8]

-

API/Sample: Erythromycin A drug substance or drug product.

-

Chemicals:

-

Di-potassium hydrogen phosphate (K₂HPO₄), analytical grade.

-

Ortho-phosphoric acid (H₃PO₄), analytical grade.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or purified to 18.2 MΩ·cm.

-

Methanol, HPLC grade.

-

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV/DAD Detector |

| Column | Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | Buffer:Acetonitrile:Water (5:35:60, v/v/v). Buffer: 35g K₂HPO₄ in 1000 mL water, pH adjusted to 7.0 with H₃PO₄.[3][5] |

| Mobile Phase B | Buffer:Water:Acetonitrile (5:45:50, v/v/v). Same buffer as Mobile Phase A.[3][5] |

| Flow Rate | 1.0 mL/min[3][5] |

| Gradient Program | See Table 2 |

| Column Temperature | 65°C[3][5] |

| Detector Wavelength | 215 nm[3][4][5] |

| Injection Volume | 100 µL[3][5] |

| Sample Temperature | 10°C[3] |

Table 1: HPLC Chromatographic Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 45 | 100 | 0 |

| 47 | 0 | 100 |

| 63 | 0 | 100 |

| 65 | 100 | 0 |

| 70 | 100 | 0 |

Table 2: Gradient Elution Program [3][4][5]

Preparation of Solutions

4.1. Mobile Phase Preparation

-

Buffer Solution (pH 7.0): Dissolve 35.0 g of di-potassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.[3][5]

-

Mobile Phase A: Mix the Buffer solution, acetonitrile, and water in the ratio of 5:35:60 (v/v/v). Degas before use.

-

Mobile Phase B: Mix the Buffer solution, water, and acetonitrile in the ratio of 5:45:50 (v/v/v). Degas before use.

4.2. Standard Solution Preparation

-

Reference Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A.

-

Working Standard Solution (approx. 1.0 µg/mL): Further dilute the stock solution with Mobile Phase A to achieve the final concentration. This concentration is suitable for system suitability and quantification at typical reporting thresholds.

4.3. Sample Solution Preparation

-

Erythromycin Sample Solution (approx. 2000 µg/mL): Accurately weigh an amount of Erythromycin sample equivalent to 100 mg of Erythromycin A into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonication may be required to ensure complete dissolution.

Experimental Protocols

The logical workflow for the analysis is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Pseudo Erythromycin A Enol Ether | LGC Standards [lgcstandards.com]

- 7. 假红霉素 A 烯醇醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. toku-e.com [toku-e.com]

Application Notes and Protocols for Chromatographic Analysis of Pseudoerythromycin A Enol Ether

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of erythromycin A, formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] In this process, the C6-OH group forms an internal enol ether with the C9 ketone of erythromycin, and the C11-OH group attacks the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Although devoid of antibiotic activity, this compound serves as a critical analytical standard for stability studies of erythromycin A.[1] This document provides detailed protocols for the laboratory-scale preparation of this compound and its subsequent analysis using high-performance liquid chromatography (HPLC).

Physicochemical and Chromatographic Data

A summary of the key physicochemical properties and typical chromatographic parameters for this compound is presented in the table below.

| Parameter | Value | Reference |

| CAS Number | 105882-69-7 | [1][2] |

| Molecular Formula | C37H65NO12 | [1][2] |

| Molecular Weight | 715.9 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. | [1] |

| Purity (Typical for standards) | >98% or ≥90% (HPLC) | [1][3][4][5] |

| Storage | -20°C | [1] |

| HPLC Column | C18 Polymeric or similar | [6] |

| Mobile Phase Example | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9) : Acetonitrile (60:40) | [6] |

| Flow Rate | 1.0 mL/min | [6][7][8] |

| Column Temperature | 50°C | [7][8][9] |

| UV Detection Wavelength | 205 nm or 210 nm | [6][7][8] |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthetic conversion of erythromycin A to this compound. The process involves two main steps: the formation of the erythromycin A enol ether, followed by a base-catalyzed rearrangement.[10]

Materials:

-

Erythromycin A

-

Acetic Acid (ice-cold)

-

Methanol

-

Potassium Carbonate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Formation of Erythromycin A Enol Ether:

-

Dissolve Erythromycin A in ice-cold acetic acid.

-

Stir the reaction mixture while maintaining a low temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture and extract the erythromycin A enol ether using an appropriate organic solvent.

-

Remove the solvent under reduced pressure to obtain the crude enol ether.

-

-

Rearrangement to this compound:

-

Dissolve the crude erythromycin A enol ether in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[10]

-

Continue refluxing until the rearrangement is complete (monitor by TLC or HPLC).

-

After cooling to room temperature, filter the mixture to remove the potassium carbonate.

-

Evaporate the methanol to yield the crude this compound.

-

The crude product can be further purified by column chromatography.

-

Protocol 2: Chromatographic Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the analysis of this compound, suitable for purity assessment and quantification in stability studies.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: C18 Polymeric column (e.g., Waters XTerra® RP18, Agilent Zorbax Extend-C18).[6][7]

-

Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9.0 with potassium hydroxide) and acetonitrile in a 60:40 (v/v) ratio.[6] Alternatively, a mobile phase of 0.01 M dibasic sodium phosphate buffer (pH 10.3) and acetonitrile can be used.[7][8]

-

Detection Wavelength: 205 nm.[6]

-

Injection Volume: 20 µL (can be optimized).

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

Visualizations

Caption: Workflow for the preparation and chromatographic analysis of this compound.

Caption: Logical flow of the HPLC analysis for this compound.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Erythromycin Thiocyanate and Its Related Substances by Reverse Phase-High Performance Liquid Chromatography [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin Using Pseudoerythromycin A Enol Ether as a Related Substance Marker

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. bioaustralis.com [bioaustralis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Macrophage Differentiation Assay Using Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro macrophage differentiation assay utilizing Pseudoerythromycin A enol ether. Macrophages, key players in the innate immune system, exhibit plasticity and can differentiate into various functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. The modulation of macrophage differentiation is a critical area of research in immunology and drug development for inflammatory diseases, cancer, and tissue repair. This compound, a derivative of the macrolide antibiotic erythromycin, has been identified as a promoter of monocyte differentiation into macrophages.[1][2] This protocol outlines the necessary steps to culture human monocytic cell lines (THP-1) or primary human monocytes, induce their differentiation using this compound, and subsequently analyze the resulting macrophage phenotype through flow cytometry and cytokine secretion analysis.

Introduction

Macrophages are essential for tissue homeostasis, host defense, and the resolution of inflammation. Their functional phenotype is not fixed and can be modulated by the local microenvironment. Classically activated (M1) macrophages are typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) and are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] Conversely, alternatively activated (M2) macrophages, stimulated by cytokines like IL-4 and IL-13, are involved in tissue repair and immunoregulation, producing anti-inflammatory mediators.